3-Cyclopropyl-4-(fluoromethyl)pyrrolidine
Overview
Description
“3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclopropyl group and a fluoromethyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of cycloaddition reactions . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones has been developed, which utilizes photoredox catalysis to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine rings can be formed from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Agrochemical Industry
The introduction of fluorine atoms into organic compounds has significantly advanced the agrochemical industry. Compounds like 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine can be used to develop novel pesticides due to the unique physicochemical properties imparted by the fluorine atom. These properties often result in enhanced biological activity, stability, and bioavailability of agrochemicals .
Pharmaceutical Drug Development
In pharmaceuticals, the pyrrolidine ring, a core structure in 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine, is widely utilized to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, potentially leading to drugs with novel mechanisms of action .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives may also find use in veterinary medicine. The trifluoromethyl group, often present in these derivatives, has been associated with several approved veterinary products, indicating the potential for developing new treatments for animal health .
Medicinal Chemistry Research
The stereogenicity of the pyrrolidine ring makes it a valuable scaffold in medicinal chemistry. Researchers can utilize this compound to investigate the effects of different stereoisomers on biological activity, which is crucial for the development of enantioselective drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Without specific information on the targets of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine”, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they could influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound could potentially have a wide range of effects.
properties
IUPAC Name |
3-cyclopropyl-4-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDDBKHCLEEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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